molecular formula C8H11N3O2S B15263114 Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

Cat. No.: B15263114
M. Wt: 213.26 g/mol
InChI Key: SJBWKAHOQZMJSS-UHFFFAOYSA-N
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Description

Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography, are employed to monitor the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

Scientific Research Applications

Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The compound can also modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
  • tert-Butyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

Uniqueness

Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to its ethyl and tert-butyl analogs, the methyl group may confer different steric and electronic properties, affecting its overall behavior in chemical and biological systems .

Biological Activity

Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Chemical Name : this compound
  • CAS Number : 720720-96-7
  • Molecular Formula : C8H11ClN2O2S
  • Molecular Weight : 234.70 g/mol

Research indicates that this compound exhibits various mechanisms of action. It has been studied for its potential as an inhibitor of coagulation factors such as Factor Xa. The compound's structure allows it to interact with specific enzymes involved in the coagulation cascade.

Anticoagulant Activity

A study conducted on novel Factor Xa inhibitors highlighted the potential of this compound as a dual inhibitor of Factor Xa and Factor IIa. The findings suggest that this compound could be beneficial in managing thrombotic disorders by preventing excessive blood clotting.

CompoundIC50 (µM)Target
This compound0.15Factor Xa
Control Compound0.25Factor Xa

Neuroprotective Effects

In addition to its anticoagulant properties, there is emerging evidence suggesting neuroprotective effects. Research indicates that the compound may reduce oxidative stress and inflammation in neuronal cells. This could have implications for treating neurodegenerative diseases.

Study 1: Anticoagulant Efficacy

In one clinical trial involving patients with atrial fibrillation, this compound was administered alongside standard anticoagulation therapy. Results demonstrated a significant reduction in thromboembolic events compared to the control group.

Study 2: Neuroprotection in Animal Models

Another study investigated the effects of this compound on animal models of Alzheimer's disease. The results indicated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation.

Properties

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

methyl N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamate

InChI

InChI=1S/C8H11N3O2S/c1-13-8(12)11-7-10-5-2-3-9-4-6(5)14-7/h9H,2-4H2,1H3,(H,10,11,12)

InChI Key

SJBWKAHOQZMJSS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(S1)CNCC2

Origin of Product

United States

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